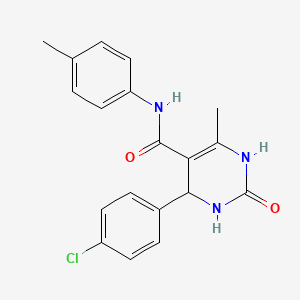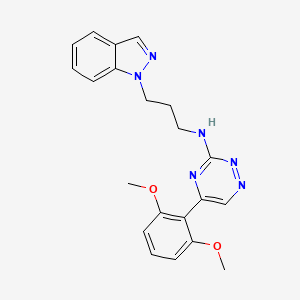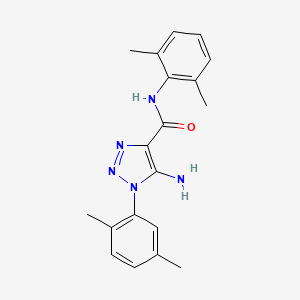![molecular formula C16H16N2O3 B5165887 Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate](/img/structure/B5165887.png)
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methylphenyl carbamoylamino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Methyl 2-aminobenzoate+2-methylphenyl isocyanate→Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.
Comparación Con Compuestos Similares
Methyl 2-[(2-methylphenyl)carbamoylamino]benzoate can be compared with other similar compounds, such as:
Methyl 2-[(3-methylphenyl)carbamoylamino]benzoate: Similar structure but with a different position of the methyl group on the phenyl ring.
Methyl 2-[(4-methylphenyl)carbamoylamino]benzoate: Another isomer with the methyl group in the para position.
Methyl 2-[(2-chlorophenyl)carbamoylamino]benzoate: Substituted with a chlorine atom instead of a methyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable building block in organic synthesis. Ongoing research continues to explore its applications and mechanisms of action, contributing to advancements in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
methyl 2-[(2-methylphenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-3-5-9-13(11)17-16(20)18-14-10-6-4-8-12(14)15(19)21-2/h3-10H,1-2H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAWFZOBWLSJRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B5165809.png)
![N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5165810.png)
![N-(2,5-dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5165818.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;hydrochloride](/img/structure/B5165820.png)
![2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5165823.png)
![ethyl 4-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5165825.png)

![2-(dimethylamino)-N-[(5-methylthiophen-2-yl)methyl]-1,3-dihydroindene-2-carboxamide](/img/structure/B5165841.png)
![1-[4-(3,5-Dimethylphenoxy)butyl]imidazole](/img/structure/B5165844.png)


![(5E)-5-{3-bromo-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5165890.png)
![Benzyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoate](/img/structure/B5165898.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromo-4-methoxybenzamide](/img/structure/B5165903.png)
